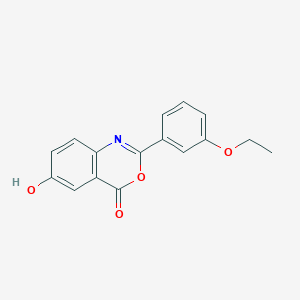![molecular formula C22H22N2O3S2 B4650760 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4650760.png)
2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide
Vue d'ensemble
Description
2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide, also known as BMS-345541, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide inhibits the activity of the IKK complex by binding to the ATP-binding pocket of the kinase domain of IKKβ. This prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide has been shown to have anti-inflammatory and anti-proliferative effects in various cell types. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide is a potent and selective inhibitor of the IKK complex, which makes it a valuable tool for studying the NF-κB pathway in vitro and in vivo. Its specificity for IKKβ also makes it a useful tool for studying the role of this kinase in various cellular processes. However, 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics in vivo. It is also important to note that the use of 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide in lab experiments should be carefully controlled, as its inhibition of the NF-κB pathway can have both beneficial and detrimental effects depending on the context.
Orientations Futures
There are several future directions for the study of 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide. One potential direction is the development of more stable and soluble analogs of 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide that can be used in vivo. Another direction is the investigation of the role of IKKβ in various diseases, such as cancer and autoimmune diseases, using 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide as a tool. The use of 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide in combination with other drugs or therapies is also an area of interest, as it may enhance the efficacy of these treatments. Finally, the identification of new targets for 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide and other IKK inhibitors may lead to the development of new therapies for various diseases.
Applications De Recherche Scientifique
2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide has been studied for its potential use in various scientific research applications, including cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor-κB (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by 2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide has been shown to reduce inflammation and cell proliferation in various cell types.
Propriétés
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-28-21-15-9-7-13-19(21)23-22(25)18-12-6-8-14-20(18)24(29(2,26)27)16-17-10-4-3-5-11-17/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUAEROZPYVWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate](/img/structure/B4650681.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4650694.png)
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4650699.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4650704.png)




![4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4650740.png)
![N,N'-1,2-ethanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B4650746.png)
![N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B4650747.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4650772.png)
![3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4650780.png)